REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:20]([F:30])([F:29])C(C1C=CC=CC=1)=O>O.C(#N)C>[F:29][CH:20]([F:30])[O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1 |f:0.1,2.3.4|
|
Name
|
methyl 5-hydroxypicolinate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.92 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 75° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered out
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=CC(=NC1)C(=O)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.59 mmol | |
AMOUNT: MASS | 730 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |